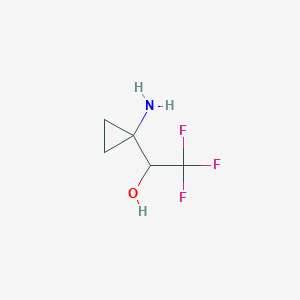
1-(1-Aminocyclopropyl)-2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclopropyl)-2,2,2-trifluoroethanol is a unique compound characterized by the presence of a cyclopropyl group attached to an amino group and a trifluoroethanol moiety
Méthodes De Préparation
The synthesis of 1-(1-Aminocyclopropyl)-2,2,2-trifluoroethanol typically involves the cyclopropanation of suitable precursors followed by the introduction of the trifluoroethanol group. One common method involves the reaction of cyclopropylamine with trifluoroacetaldehyde under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(1-Aminocyclopropyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperature controls. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1-Aminocyclopropyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1-Aminocyclopropyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways involved depend on the specific context and application.
Comparaison Avec Des Composés Similaires
1-(1-Aminocyclopropyl)-2,2,2-trifluoroethanol can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: A precursor for ethylene in plants, known for its role in plant growth regulation.
1-Aminocyclopropylphosphonate: Studied for its potential applications in medicinal chemistry. The uniqueness of this compound lies in its trifluoroethanol moiety, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C5H8F3NO |
|---|---|
Poids moléculaire |
155.12 g/mol |
Nom IUPAC |
1-(1-aminocyclopropyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)3(10)4(9)1-2-4/h3,10H,1-2,9H2 |
Clé InChI |
RVAMBEIPTIQXDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(C(F)(F)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















